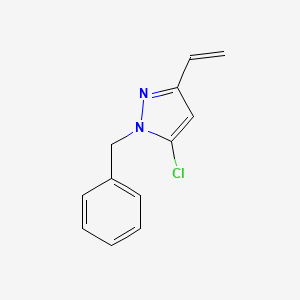

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-benzyl-5-chloro-3-ethenylpyrazole |

InChI |

InChI=1S/C12H11ClN2/c1-2-11-8-12(13)15(14-11)9-10-6-4-3-5-7-10/h2-8H,1,9H2 |

InChI Key |

MGEYTUHJGWGHJE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NN(C(=C1)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Benzyl 5 Chloro 3 Vinyl 1h Pyrazole

Reactions at the Vinyl Moiety

The exocyclic double bond of the vinyl group at the C-3 position of the pyrazole (B372694) ring is a key site for chemical modification. Its reactivity is modulated by conjugation with the pyrazole nucleus, making it susceptible to addition, polymerization, and certain coupling reactions.

Polymerization Studies and Oligomerization Potential

The vinyl group serves as a polymerizable handle, allowing 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole to act as a monomer. Vinylpyrazoles are known to undergo polymerization, often initiated by azo compounds under free-radical conditions. nih.gov The reactivity in polymerization can be high; for example, neat 1-vinylpyrazole is known to polymerize in an almost explosive manner. nih.gov In more controlled, dilute solutions, high molecular weight polymers can be obtained. nih.gov

For 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, free-radical polymerization would be expected to produce a polymer with a polyvinyl backbone and pendant 1-benzyl-5-chloro-1H-pyrazol-3-yl side chains. Such polymers could have unique material properties conferred by the bulky, functionalized heterocyclic substituents. The rate and extent of polymerization can be influenced by the nature of the substituents on the pyrazole ring and the vinyl group itself. nih.gov

| Monomer Type | Initiator Type | Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|

| 1-Vinylpyrazole | Azo initiators (Free-radical) | Dilute benzene (B151609) solution | High molecular weight polymer (150,000–330,000) | nih.gov |

Cross-Coupling Reactions Involving the Vinyl Group

The vinyl group can participate in advanced coupling reactions, particularly those involving C-H activation. Studies on 1-vinylpyrazoles have demonstrated their ability to undergo coupling with both terminal and internal alkynes. nih.gov This reaction is catalyzed by a rhodium(I)-N-heterocyclic carbene (Rh-NHC) complex and proceeds via C-H activation at the vinyl position adjacent to the pyrazole ring. nih.gov The process yields Markovnikov-selective butadienylpyrazole derivatives under mild conditions. nih.gov This transformation highlights the potential to extend the π-system of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole by forming new carbon-carbon bonds directly at the vinyl moiety.

| Reactants | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-Vinylpyrazole and Alkyne | [Rh(μ-Cl)(IPr)(η2-coe)]2 | C-H Activation / Coupling | Butadienylpyrazole derivative | nih.gov |

Reactions at the Pyrazole Ring System

The substituted pyrazole ring itself possesses sites for further functionalization, namely the C-4 carbon and the C-5 carbon bearing the chloro substituent.

Nucleophilic Displacement at the Chloro Position

The chlorine atom at the C-5 position is attached to a heteroaromatic ring and is typically unreactive towards classical nucleophilic aromatic substitution (SNAr) pathways due to the electron-rich nature of the pyrazole ring. Displacement of this chlorine atom generally requires activation, which can be achieved through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are powerful methods for forming new bonds at this position. Reactions such as Buchwald-Hartwig amination (to form C-N bonds), Suzuki coupling (with boronic acids to form C-C bonds), and Sonogashira coupling (with terminal alkynes to form C-C bonds) would be the most probable methods to achieve substitution at the C-5 position. These reactions would significantly expand the molecular complexity and allow for the introduction of a wide array of functional groups.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 5-Aryl/Vinyl-substituted pyrazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | 5-Amino-substituted pyrazole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | 5-Alkynyl-substituted pyrazole |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | 5-Alkenyl-substituted pyrazole |

Functionalization of the Pyrazole C-H Bonds

The pyrazole ring, while aromatic, exhibits reactivity that is distinct from benzene, largely influenced by the two adjacent nitrogen atoms. In 1-benzyl-5-chloro-3-vinyl-1H-pyrazole, the only available carbon for C-H functionalization on the pyrazole ring is at the C-4 position.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, as this avoids the formation of unstable intermediates with a positive charge adjacent to the electron-deficient pyridinic nitrogen atom. quora.comrrbdavc.org The electron density at C-4 is higher than at C-3 and C-5, making it the prime target for electrophiles. quora.com For 1-benzyl-5-chloro-3-vinyl-1H-pyrazole, the reactivity of the C-4 position is modulated by the substituents. The chloro group at C-5 is deactivating, while the N-benzyl and C-3 vinyl groups also influence the ring's electron density.

Direct electrophilic substitution, such as acylation, can be achieved on N-substituted pyrazoles at the C-4 position using carboxylic acid anhydrides in the presence of a strong acid catalyst like concentrated sulfuric acid. researchgate.net Similarly, halogenation and nitration would be expected to occur at this position under appropriate conditions.

Transition-metal-catalyzed C-H functionalization offers a modern alternative for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, palladium-catalyzed C-H allylation and benzylation reactions have been demonstrated on pyrazoles, particularly when an electron-withdrawing group is present on the ring, which increases the acidity of the C-H bond. nih.govresearchgate.net While these examples often feature the electron-withdrawing group at C-4 to activate the C-3 and C-5 positions, the principles can be extended to C-4 functionalization on a 3,5-disubstituted pyrazole.

Table 1: Potential C-H Functionalization Reactions at the C-4 Position

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Friedel-Crafts Acylation | (RCO)₂O, H₂SO₄ | 1-Benzyl-4-acyl-5-chloro-3-vinyl-1H-pyrazole |

| Bromination | Br₂, FeBr₃ | 1-Benzyl-4-bromo-5-chloro-3-vinyl-1H-pyrazole |

| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-5-chloro-4-nitro-3-vinyl-1H-pyrazole |

| Palladium-Catalyzed Arylation | Ar-X, Pd catalyst, Base | 1-Benzyl-4-aryl-5-chloro-3-vinyl-1H-pyrazole |

Reactivity of the Benzyl (B1604629) Substituent

The N-benzyl group is not merely a passive substituent; its benzylic protons and aromatic ring are both susceptible to a range of chemical transformations.

Oxidative Transformations of the Benzyl Group

The benzylic C-H bonds of the methylene (B1212753) bridge in the benzyl group are activated and can be oxidized under various conditions. The specific product depends on the strength and nature of the oxidizing agent.

Mild oxidation could potentially convert the benzylic methylene group into a carbonyl, yielding 1-benzoyl-5-chloro-3-vinyl-1H-pyrazole . More vigorous oxidation, for example using hot potassium permanganate, typically cleaves the benzylic carbon, leading to the formation of benzoic acid and the de-benzylated pyrazole, 5-chloro-3-vinyl-1H-pyrazole . This susceptibility to oxidative cleavage makes the benzyl group useful as a protecting group that can be removed under specific oxidative conditions. The selective oxidation of benzylic alcohols to aldehydes is a well-studied transformation, and similar principles apply to the direct oxidation of the benzylic C-H bonds. researchgate.net

Table 2: Oxidative Transformations of the Benzyl Group

| Oxidizing Agent | Conditions | Expected Major Product(s) |

|---|---|---|

| Mild Oxidant (e.g., MnO₂) | Neutral, Heat | 1-Benzoyl-5-chloro-3-vinyl-1H-pyrazole |

| Strong Oxidant (e.g., KMnO₄) | Acidic, Heat | 5-Chloro-3-vinyl-1H-pyrazole + Benzoic Acid |

| Catalytic Oxidation (e.g., Co(OAc)₂/O₂) | High Temperature | 1-Benzoyl-5-chloro-3-vinyl-1H-pyrazole or cleavage products |

Reactions Involving the Aromatic Ring of the Benzyl Moiety

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The pyrazol-1-yl group, attached via the benzylic carbon, acts as a deactivating substituent due to the electronegativity of the nitrogen atoms. This deactivating nature directs incoming electrophiles primarily to the meta position of the phenyl ring. The steric bulk of the pyrazole moiety further disfavors substitution at the ortho positions.

Therefore, reactions such as nitration, halogenation, or sulfonation are expected to yield the corresponding meta-substituted derivatives as the major products.

Table 3: Electrophilic Substitution on the Benzyl Aromatic Ring

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzyl)-5-chloro-3-vinyl-1H-pyrazole |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromobenzyl)-5-chloro-3-vinyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | 3-((5-Chloro-3-vinyl-1H-pyrazol-1-yl)methyl)benzenesulfonic acid |

Investigation of Ring Transformations and Rearrangements

While pyrazoles are generally stable aromatic compounds, they can undergo rearrangements under specific energetic conditions, such as in the presence of strong acids, heat, or light.

Acid-Catalyzed Rearrangements of Substituted Pyrazoles

Acid-catalyzed rearrangements of N-substituted pyrazoles are not common under typical laboratory conditions. The N-benzyl bond is relatively stable, and strong Brønsted or Lewis acids are often used to catalyze the N-alkylation of pyrazoles, indicating the stability of the resulting product under these conditions. semanticscholar.orgmdpi.com Instead of rearrangement, harsh acidic conditions are more likely to lead to the cleavage of the N-benzyl bond (de-alkylation), particularly if a nucleophile is present to trap the resulting benzyl carbocation. Specific intramolecular rearrangements of the pyrazole ring itself, such as the van Alphen-Hüttel rearrangement, typically involve 3H-pyrazoles (pyrazolenines) and are not directly applicable to aromatic 1H-pyrazoles without an initial transformation. documentsdelivered.com

Thermal and Photochemical Transformations

The presence of the vinyl group at the C-3 position introduces a site for thermally or photochemically induced reactions. Vinylpyrazoles can participate in various cycloaddition reactions. nih.gov

[2+2] Cycloaddition: Photochemical irradiation of the vinyl group, especially in the presence of another olefin like tetracyanoethylene, can lead to the formation of a cyclobutane (B1203170) ring via a [2+2] cycloaddition. nih.gov

Diels-Alder Reaction: While vinylpyrazoles are reluctant to act as dienes due to the associated loss of aromaticity, the exocyclic double bond can act as a dienophile in [4+2] cycloadditions with suitable dienes under thermal conditions. nih.gov

Polymerization: The vinyl group can undergo free-radical polymerization initiated by heat or a chemical initiator, leading to polyvinyl pyrazole derivatives. researchgate.net

Furthermore, pyrazole rings themselves can undergo high-energy thermal rearrangements. For instance, the isomerization of N-substituted pyrazoles, such as the migration of a substituent from N-1 to N-2, has been observed at very high temperatures (e.g., 500 °C), though this requires overcoming a significant energy barrier. nih.gov Other thermal rearrangements often involve non-aromatic 3H- or 4H-pyrazole intermediates and typically proceed via quora.comcdnsciencepub.com-sigmatropic shifts. cdnsciencepub.comcdnsciencepub.comnih.gov

Table 4: Potential Thermal and Photochemical Reactions

| Reaction Type | Conditions | Reactant Partner | Expected Product Structure |

|---|---|---|---|

| [2+2] Cycloaddition | UV Light (hν) | Ethylene (B1197577) | Cyclobutane fused to pyrazole via vinyl group |

| Diels-Alder ([4+2]) | Heat (Δ) | 1,3-Butadiene | Cyclohexene ring attached at vinyl group position |

| Radical Polymerization | Heat (Δ), Initiator | Itself | Poly(1-(1-benzyl-5-chloro-1H-pyrazol-3-yl)ethylene) |

Spectroscopic and Advanced Characterization Techniques for 1 Benzyl 5 Chloro 3 Vinyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Analysis of Proton Environments

Specific 1H NMR spectroscopic data for 1-benzyl-5-chloro-3-vinyl-1H-pyrazole, including chemical shifts, coupling constants, and integration values for the vinylic, pyrazole (B372694) ring, and benzyl (B1604629) group protons, is not documented in the available scientific literature.

13C NMR Spectroscopy for Carbon Framework Elucidation

The 13C NMR spectrum for 1-benzyl-5-chloro-3-vinyl-1H-pyrazole, which would identify the chemical shifts for each unique carbon atom in the molecule—including the vinyl, pyrazole, and benzyl moieties—is not available in published research.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for 1-benzyl-5-chloro-3-vinyl-1H-pyrazole. Consequently, experimental data on the specific proton-proton and proton-carbon correlations for this molecule is unavailable.

Stereochemical Assignments via NMR

Information regarding the use of NMR spectroscopy for stereochemical assignments of 1-benzyl-5-chloro-3-vinyl-1H-pyrazole is not present in the current body of scientific literature.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

Specific experimental Infrared (IR) and Raman spectroscopic data, including the vibrational frequencies for the characteristic functional groups of 1-benzyl-5-chloro-3-vinyl-1H-pyrazole (such as the C=C stretch of the vinyl group, C-Cl bond, pyrazole ring vibrations, and benzyl group modes), have not been reported. While general vibrational frequency ranges for these functional groups are known, a detailed vibrational analysis specific to this compound is not available.

Confirmation of Benzyl, Chloro, and Vinyl Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of the molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the presence of the benzyl, chloro, and vinyl groups attached to the pyrazole core can be unequivocally established. Based on data from analogous structures, a characteristic set of signals is anticipated. rsc.orgrsc.orgresearchgate.netmdpi.com

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for each functional group. The benzyl group would be identified by a singlet for the methylene (B1212753) (-CH₂) protons, typically appearing around δ 5.1-5.2 ppm, and a multiplet for the five aromatic protons of the phenyl ring in the δ 7.0-7.3 ppm region. rsc.org The vinyl group gives rise to a characteristic set of signals for its three protons, often presenting as a complex multiplet (an AMX spin system) between δ 5.0 and 7.0 ppm. The sole proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet, with its chemical shift influenced by the adjacent substituents.

Expected ¹³C NMR Signals: The carbon spectrum provides complementary evidence. The benzylic -CH₂ carbon would resonate around δ 52-54 ppm. rsc.org The carbons of the phenyl ring would appear in the aromatic region (δ 125-139 ppm). rsc.orgrsc.org The vinyl group carbons would be observed at approximately δ 115-135 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) would have their chemical shifts significantly influenced by the attached chloro and vinyl groups. The presence of the chlorine atom at the C-5 position would deshield this carbon, shifting its resonance downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

| Moiety | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl | -CH₂- | ~ 5.2 (s, 2H) | ~ 53 |

| Phenyl C-H | ~ 7.2 (m, 5H) | ~ 126-138 | |

| Vinyl | -CH=CH₂ | ~ 5.0-7.0 (m, 3H) | ~ 115-135 |

| Pyrazole | C4-H | ~ 6.0 (s, 1H) | ~ 105 |

| C3 | - | ~ 148 | |

| C5 | - | ~ 130 |

Note: Predicted values are based on analogous compounds reported in the literature. Actual experimental values may vary. s = singlet, m = multiplet.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. For 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, with the chemical formula C₁₂H₁₁ClN₂, the calculated monoisotopic mass is 218.0611 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thereby confirming the elemental composition. A key feature would be the observation of the isotopic peak for Chlorine-37 at M+2 (m/z 220.0581), with an intensity approximately one-third of the main M+ peak, which is characteristic for monochlorinated compounds. uab.edu

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that helps to confirm its structure. The fragmentation of pyrazoles is a well-studied process. researchgate.netresearchgate.net For 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, several key fragmentation pathways are anticipated:

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the bond between the pyrazole nitrogen and the benzylic carbon. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is frequently the base peak in the spectrum of benzyl-substituted compounds. libretexts.org

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (·Cl) from the molecular ion would result in a peak at [M-35]⁺.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically through the loss of N₂ or HCN molecules after initial fragmentation events, leading to smaller fragment ions. researchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

| m/z (mass/charge) | Proposed Fragment | Significance |

| 218/220 | [C₁₂H₁₁ClN₂]⁺ | Molecular Ion (M⁺) peak with characteristic 3:1 isotopic pattern for Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion; confirms the presence of the benzyl group |

| 183 | [M-Cl]⁺ | Loss of chlorine from the molecular ion |

| 127 | [M-C₇H₇]⁺ | Pyrazole core fragment after loss of the benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the nature and extent of its conjugated systems.

The UV-Vis spectrum of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is expected to be dominated by absorptions arising from π → π* electronic transitions within its chromophores: the pyrazole ring, the vinyl group, and the phenyl ring of the benzyl substituent. Substituted pyrazoles typically exhibit strong absorption bands in the UV region. mdpi.comnih.gov The spectrum would likely show one or more absorption maxima (λ_max) between 200 and 300 nm. mdpi.comresearchgate.net The conjugation of the vinyl group with the pyrazole ring may lead to a bathochromic (red) shift of the absorption maximum compared to an unsubstituted pyrazole. The phenyl ring of the benzyl group will also contribute to the absorption in this region.

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the pyrazole ring and its substituents.

Conformation: The exact rotational orientation (torsion angles) of the benzyl and vinyl groups relative to the pyrazole ring.

Planarity: Determination of the planarity of the pyrazole and phenyl rings.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π–π stacking interactions, which are common in pyrazole structures. mdpi.comresearchgate.net

Computational and Theoretical Studies on 1 Benzyl 5 Chloro 3 Vinyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic properties and geometric structures of molecules. Methods like DFT, HOMO-LUMO analysis, and NBO analysis are routinely applied to pyrazole (B372694) derivatives to predict their behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic structure of chemical compounds. For various pyrazole derivatives, calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are performed to establish the most stable three-dimensional arrangement of atoms and to analyze electronic properties.

However, no specific studies reporting the DFT-optimized geometry, bond lengths, or bond angles for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole are available in the current scientific literature.

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity.

For the specific compound 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, data regarding the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of these frontier orbitals have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a deeper understanding of its stability and bonding characteristics. This analysis can quantify the stabilization energies associated with intramolecular interactions.

There are currently no published NBO analysis results detailing charge distribution or hyperconjugative interactions for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole.

Conformational Analysis and Energy Landscapes

Conformational analysis helps in understanding the different spatial arrangements of a molecule (conformers) and their relative stabilities. This is particularly important for flexible molecules containing rotatable bonds, such as the benzyl (B1604629) and vinyl groups attached to the pyrazole ring.

Tautomeric Equilibria and Stability

For pyrazole rings that are unsubstituted on one of the nitrogen atoms, prototropic tautomerism is a key consideration. Substituents on the pyrazole ring can significantly influence the equilibrium and relative stability of the different tautomeric forms.

As 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole has a benzyl group attached to the N1 position, it is locked in this form and does not exhibit the typical annular prototropic tautomerism seen in N-unsubstituted pyrazoles. Therefore, a study of its tautomeric equilibria in this context is not applicable.

Rotational Barriers of Substituents

The rotation of the benzyl and vinyl substituents around their single bonds to the pyrazole core is associated with specific energy barriers. Calculating these rotational barriers provides information about the flexibility of the molecule and the most stable conformations.

No computational studies detailing the potential energy surface or the rotational energy barriers for the benzyl or vinyl groups of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole have been found in the literature.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry serves as a powerful tool for predicting the mechanisms of chemical reactions and analyzing the transition states involved.

Computational Elucidation of Reaction Pathways

To elucidate the reaction pathways for a molecule like 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, quantum mechanical methods such as Density Functional Theory (DFT) would be employed. These calculations would map out the potential energy surface of a given reaction, identifying the most likely routes from reactants to products. This involves locating and characterizing the structures of all stationary points, including reactants, intermediates, transition states, and products. For instance, in a hypothetical reaction involving the vinyl group, computational models could predict whether the reaction proceeds through a concerted or a stepwise mechanism.

Kinetic and Thermodynamic Parameters of Reactions

Once the reaction pathways are established, the kinetic and thermodynamic parameters can be calculated. Transition state theory is used to determine the rate constants of reactions from the computed activation energies. Thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of reaction are also calculated to determine the spontaneity and equilibrium position of the reaction. These calculations provide a quantitative understanding of the reaction's feasibility and rate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules.

Conformational Flexibility and Solvent Effects

MD simulations could be utilized to explore the conformational landscape of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole. By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can explicitly include solvent molecules to study how the solvent influences the molecule's structure and dynamics. This is crucial for understanding the behavior of the compound in a realistic chemical environment.

Computational Spectroscopy

Computational methods can also predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Quantum mechanical calculations, particularly DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole. The predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between the computed and experimental spectra can also provide insights into specific structural or electronic features.

Table of Predicted Spectroscopic Data (Hypothetical)

| Atom/Bond | Predicted NMR Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) |

| C=C (vinyl) | 110-140 | 1620-1680 |

| C-Cl | 115-125 | 600-800 |

| Benzyl CH₂ | 4.5-5.5 | 2850-2960 |

| Pyrazole Ring C | 100-150 | 1400-1600 |

| Pyrazole Ring N | Not Applicable | 1500-1650 |

Electronic Excitation Spectra Calculations

Computational chemistry provides powerful tools to predict and understand the electronic properties of molecules, including their interaction with light. For novel compounds like 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, theoretical calculations of electronic excitation spectra are crucial for predicting their ultraviolet-visible (UV-Vis) absorption characteristics. These studies are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that offers a good balance between computational cost and accuracy for medium-sized organic molecules. researchgate.netmaterialsciencejournal.orgnih.gov

The primary goal of these calculations is to determine the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These energies are directly related to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. nih.gov Alongside the excitation energies, these calculations yield oscillator strengths (f), which are a measure of the probability of a given electronic transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands. materialsciencejournal.org

The choice of functional and basis set is a critical aspect of these calculations. The B3LYP functional is a popular hybrid functional often used for such studies, frequently paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure. materialsciencejournal.org The theoretical UV-Vis absorption spectrum is then simulated by plotting the calculated oscillator strengths against the corresponding wavelengths. nih.gov

Analysis of the molecular orbitals involved in the most significant electronic transitions (e.g., the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) provides insight into the nature of the excitations, such as identifying them as π→π* or n→π* transitions. researchgate.net For pyrazole derivatives, the electronic transitions are often dominated by π→π* transitions within the conjugated system of the pyrazole ring and its substituents. researchgate.net

While specific research detailing the electronic excitation spectra of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is not available in the reviewed literature, the established methodologies allow for a theoretical prediction of its properties. Such a study would involve optimizing the ground-state geometry of the molecule and then performing TD-DFT calculations to obtain the excitation energies and oscillator strengths. The resulting data would be presented in a format similar to the hypothetical table below, which illustrates the type of information generated from such a computational analysis.

Table 1: Hypothetical TD-DFT Calculated Electronic Excitation Data for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

| Excitation | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 310 | 4.00 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 4.35 | 0.15 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 260 | 4.77 | 0.40 | HOMO → LUMO+1 (92%) |

| S0 → S4 | 245 | 5.06 | 0.08 | HOMO-2 → LUMO (75%) |

Note: The data in this table is hypothetical and serves as an example of the typical output from TD-DFT calculations. Specific values for 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole would require a dedicated computational study.

The interpretation of these results would allow for the prediction of the key features of the compound's UV-Vis spectrum and a deeper understanding of its electronic structure and photophysical properties. These theoretical insights are invaluable for the rational design of new materials with specific optical properties. researchgate.net

Structure Activity/property Relationships in Pyrazole Derivatives

Influence of the Benzyl (B1604629) Substituent on Electronic and Steric Properties

Steric Properties: The steric bulk of the benzyl group is a significant factor in directing the reactivity of the pyrazole (B372694) ring. The presence of this group at the N1 position can hinder the approach of reagents to the adjacent C5 position. The dihedral angle between the pyrazole and phenyl rings, which is approximately 78.65° in similar structures, further contributes to this steric hindrance. researchgate.net This steric effect can influence the regioselectivity of reactions involving the pyrazole ring.

Table 1: Comparative Physicochemical Properties of N-Substituted Pyrazoles

| Substituent at N1 | Molecular Weight ( g/mol ) | Calculated LogP |

| Hydrogen | 68.08 | 0.33 |

| Methyl | 82.10 | 0.69 |

| Phenyl | 144.17 | 2.15 |

| Benzyl | 158.20 | 2.51 |

Data is for the parent pyrazole with the respective N1-substituent and is intended for illustrative comparison of general trends.

Impact of the Chloro Substituent on Pyrazole Reactivity

The presence of a chloro substituent at the C5 position of the pyrazole ring has a profound effect on the ring's reactivity, primarily due to the halogen's strong inductive electron-withdrawing nature.

Reactivity towards Electrophiles: The chloro group deactivates the pyrazole ring towards electrophilic aromatic substitution. The electron-withdrawing effect reduces the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles.

Reactivity towards Nucleophiles: Conversely, the chloro substituent activates the C5 position for nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the chlorine atom, combined with the inherent electron-deficient character of the pyrazole ring (especially with two adjacent nitrogen atoms), makes the C5 carbon susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the negative charge is stabilized by the pyrazole ring nitrogens and the chloro substituent. The chlorine atom then acts as a leaving group, allowing for the introduction of a variety of nucleophiles at this position. This reactivity is a key feature in the functionalization of 5-chloropyrazoles.

Table 2: Calculated Mulliken Atomic Charges on Pyrazole Ring Carbons

| Position | Unsubstituted Pyrazole | 5-Chloropyrazole |

| C3 | -0.134 | -0.129 |

| C4 | -0.233 | -0.211 |

| C5 | -0.134 | +0.058 |

Theoretical data illustrating the electron-withdrawing effect of the chloro substituent at C5.

Role of the Vinyl Moiety in Extending Conjugation and Reactivity

The vinyl group at the C3 position introduces a site of unsaturation that extends the π-conjugated system of the pyrazole ring and provides a handle for a variety of chemical transformations.

Extended Conjugation: The double bond of the vinyl group is in conjugation with the aromatic pyrazole ring. This extended π-system influences the electronic and spectroscopic properties of the molecule. Specifically, it is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted pyrazole. Spectroscopic studies on various vinylpyrazoles have been reported, confirming the influence of the vinyl group on their electronic structure.

Reactivity of the Vinyl Group: The vinyl group itself is a reactive functional group.

Cycloaddition Reactions: Vinylpyrazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally reluctant to act as dienes due to the potential loss of aromaticity in the pyrazole ring during the transition state. Harsh reaction conditions are often required. However, they can act as dienophiles. The reactivity can be influenced by substituents on both the pyrazole ring and the vinyl group itself.

Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions. However, the reactivity is modulated by the electronic properties of the pyrazole ring. In some cases, the exocyclic double bond is activated by conjugation with the pyrazole ring, leading to Michael-type additions.

Polymerization: Vinylpyrazoles can undergo polymerization under free-radical initiation.

The reactivity of vinylpyrazoles is a rich area of study, with the pyrazole ring influencing the behavior of the vinyl group and vice versa.

Table 3: Typical 13C NMR Chemical Shifts (δ, ppm) for Vinyl Group Carbons Attached to Heterocycles

| Compound | Cα (Attached to Ring) | Cβ (Terminal) |

| 1-Vinylpyrazole | ~132 | ~107 |

| 3-Vinylpyrazole | ~125 | ~118 |

| Styrene (B11656) | 136.9 | 113.5 |

Data is for parent vinyl heterocycles and styrene for comparison, illustrating the electronic environment of the vinyl group.

Advanced Methodologies in Pyrazole Research Relevant to 1 Benzyl 5 Chloro 3 Vinyl 1h Pyrazole

Flow Chemistry Approaches for Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles, offering significant advantages over traditional batch processing. researchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The inherent characteristics of flow systems—such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous intermediates safely—make them highly suitable for constructing substituted pyrazole (B372694) rings. galchimia.comnih.gov

A key advantage of flow synthesis is the ability to perform multi-step reactions in a "telescoped" or sequential manner without isolating intermediates. nih.govnih.gov This assembly-line approach enhances efficiency and reduces waste. nih.govmit.edu For a target molecule like 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, a flow process could be envisioned starting from simple precursors. For instance, a two-stage process has been developed for synthesizing pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with a hydrazine (B178648) derivative in a subsequent reactor coil. galchimia.com This strategy avoids the isolation of the intermediate and significantly shortens reaction times.

Furthermore, flow chemistry enables the safe on-demand generation and immediate consumption of hazardous reagents, such as diazo compounds or unstable hydrazines, minimizing risks associated with their storage and handling. mdpi.comnih.gov Researchers have developed modular continuous flow systems that mediate diazoalkane formation and subsequent [3+2] cycloaddition reactions to rapidly generate highly functionalized pyrazoles. nih.govmit.edu Such a system could be adapted to create the 3-vinyl-1H-pyrazole core by using an appropriate alkyne dipolarophile. The technology's scalability and reproducibility also make it an attractive option for both laboratory-scale discovery and industrial production. galchimia.com

| Reaction Type | Key Precursors | Typical Conditions | Advantages Noted | Reference |

|---|---|---|---|---|

| Two-Stage Condensation | Acetophenones, DMADMF, Hydrazine | 150-170°C, Residence time: 2-10 min | Telescoped reaction, high yields, rapid optimization | galchimia.com |

| [3+2] Cycloaddition | Fluorinated amines (for in-situ diazoalkane formation), Alkynes | Elevated temperatures, Residence time: ~30 min | Safe handling of diazoalkanes, modular, catalyst-free for aryl alkynes | mdpi.comnih.gov |

| Amine-Redox Process | Anilines, t-butyl nitrite, Pentane-2,4-dione | In-situ diazotization and reduction | Avoids isolation of hazardous diazonium salts and hydrazines, metal-free reduction | nih.gov |

| Condensation | Vinylidene keto esters, Hydrazine derivatives | Flow setup | Good to very good yields (62–82%), excellent regioselectivity | mdpi.com |

Green Chemistry Principles in Pyrazole Derivatization

The application of green chemistry principles to the synthesis and derivatization of pyrazoles is a major focus of modern chemical research, driven by the need for more sustainable and environmentally benign processes. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. jetir.org For a molecule like 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole, these principles can be applied to both its initial synthesis and any subsequent functionalization.

Key strategies in green pyrazole synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives such as water, ethanol, or dimethyl carbonate (DMC) are increasingly being employed. researchgate.netkthmcollege.ac.in Some reactions are even designed to be solvent-free, proceeding under neat conditions, which significantly reduces waste. mdpi.com Catalyst-free synthesis of pyrazoles in water microdroplets has been reported as a fast and environmentally friendly alternative. acs.org

Alternative Energy Sources: Microwave (MW) irradiation and ultrasonic-assisted synthesis are prominent green techniques. benthamdirect.comresearchgate.net These methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com

Benign Catalysts: The development of reactions that use non-toxic, recyclable, or biodegradable catalysts is a cornerstone of green chemistry. researchgate.netjetir.org For instance, multicomponent reactions for synthesizing pyrano[2,3-c]pyrazoles have been achieved using a magnetic nano-catalyst that can be easily recovered with an external magnet and reused. researchgate.net

Atom Economy and Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are inherently atom-economical. researchgate.net These one-pot syntheses reduce the number of synthetic steps and purification processes, aligning well with green chemistry goals. researchgate.netnih.gov

By integrating these principles, the synthesis of a substituted pyrazole can be redesigned to be more sustainable. For example, a traditional multi-step synthesis requiring purification after each step could be replaced by a one-pot, multicomponent reaction in an aqueous medium, catalyzed by a recyclable catalyst. researchgate.net

| Parameter | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol, Dimethyl Carbonate, or solvent-free | Reduced toxicity and environmental impact. kthmcollege.ac.in |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | Drastically reduced reaction times, improved energy efficiency. mdpi.comresearchgate.net |

| Catalyst | Strong acids/bases, heavy metals | Recyclable catalysts (e.g., magnetic nanoparticles), bio-organic catalysts | Reduced waste, catalyst can be reused over multiple cycles. researchgate.netresearchgate.net |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) | Higher atom economy, fewer workup/purification steps, less waste. researchgate.net |

Mechanistic Investigations of Novel Transformations

A deep understanding of reaction mechanisms is critical for the development of novel, efficient, and selective synthetic methods for complex molecules like 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole. Modern research combines experimental techniques with advanced computational chemistry to elucidate the intricate pathways of pyrazole formation and functionalization. eurasianjournals.com

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools. nih.govresearchgate.net These theoretical studies allow chemists to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. eurasianjournals.comacs.org For example, in 1,3-dipolar cycloaddition reactions used to form pyrazole rings, DFT can help explain why one regioisomer is formed preferentially over another by comparing the activation energies of the competing pathways. acs.org This predictive power accelerates the optimization of reaction conditions and the design of new transformations.

Experimental studies provide the real-world data needed to validate and refine computational models. These can include:

Kinetic Analysis: Studying the rate of a reaction under different conditions to determine the rate-limiting step and the roles of various reactants and catalysts.

Spectroscopic Identification of Intermediates: Using techniques like NMR spectroscopy to observe transient species that exist along the reaction pathway.

Isotope Labeling Studies: Replacing an atom with its isotope to track its movement through the reaction, providing definitive evidence for proposed bond-forming or bond-breaking steps.

A notable area of mechanistic study involves the formation of the N-N bond, a key step in pyrazole synthesis. While many methods rely on starting with a hydrazine precursor, novel transformations that form this bond on a metal template are being explored. For instance, detailed mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have provided fundamental insights into an alternative, hydrazine-free route to pyrazoles. rsc.orgresearchgate.netnih.gov Such investigations, which clarify the role of the metal center, oxidants, and ligand sphere, are crucial for discovering new catalytic cycles for pyrazole synthesis. mdpi.comnih.gov

| Methodology | Type | Information Gained | Example Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Reaction energy profiles, transition state structures, electronic properties | Predicting regioselectivity in cycloaddition reactions. acs.org |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic behavior, conformational space, solvent effects | Understanding ligand-receptor interactions for bioactive pyrazoles. eurasianjournals.com |

| Kinetic Studies | Experimental | Reaction rates, rate laws, activation parameters | Determining the rate-limiting step in a catalytic cycle. nih.gov |

| In-situ Spectroscopy (e.g., NMR) | Experimental | Identification of reaction intermediates and byproducts | Observing transient species in metal-mediated transformations. nih.gov |

| Isotope Labeling | Experimental | Tracing the path of atoms through a reaction | Confirming bond cleavage and formation steps. |

Q & A

Q. Advanced Research Focus

- Isotopic labeling (, ) tracks substituent effects on reaction pathways.

- Kinetic studies under varying temperatures and concentrations determine rate laws.

- In situ IR monitors intermediate formation (e.g., iminium ions in Vilsmeier-Haack) .

What derivatization strategies enhance the biological activity of pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.